Oxazolo[5,4-B]pyridine
Overview
Description
Oxazolo[5,4-B]pyridine is a fused heterocyclic compound that consists of an oxazole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry and drug design due to its structural similarity to DNA bases such as adenine and guanine. This similarity contributes to its effectiveness in various biological activities, including antiviral, anticancer, antibacterial, antifungal, anti-inflammatory, and antimalarial activities .
Synthetic Routes and Reaction Conditions:
- One common method for synthesizing this compound involves the reaction of 2-amino-3-pyridinol with a carboxylic acid derivative under acidic conditions. This reaction typically involves the use of polyphosphoric acid or trimethylsilyl polyphosphate ether as a catalyst .
- Another method involves the condensation of 2-amino-3-hydroxypyridine with different carboxylic acids using microwave-assisted heating. This method is known for its rapid reaction times and moderate to good yields .
Industrial Production Methods:
- Industrial production of this compound often involves the use of triphosgene as a safer alternative to phosgene. The reaction is carried out by dissolving 2-amino-3-pyridinol in a solvent, adding an alkali, and then dripping a triphosgene organic solution at controlled temperatures. The reaction is maintained for several hours at elevated temperatures, followed by solid-liquid separation and drying to obtain the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo various substitution reactions, including nucleophilic and electrophilic substitutions, depending on the substituents present on the oxazole and pyridine rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, trimethylsilyl polyphosphate ether, polyphosphoric acid.
Major Products:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound N-oxides, while reduction may produce partially or fully reduced derivatives.
Mechanism of Action
Target of Action
Oxazolo[5,4-B]pyridine and its derivatives are structurally similar to nucleic purine bases . They have been found to exhibit a variety of biological activities, including antiviral, anticancer, antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities . One of the targets of this compound derivatives is Adenosine Kinase (ADK) .
Mode of Action
The mode of action of this compound derivatives involves interaction with their targets, leading to changes in cellular processes. For instance, one derivative effectively suppressed ADK in cultured MDA-MB 231 cell lines, indicating that ADK is one of its targets through which it exerts anticancer properties .
Biochemical Pathways
Their structural similarity to dna bases such as adenine and guanine suggests that they may interact with dna or rna, potentially affecting transcription or translation processes .
Pharmacokinetics
These compounds are known to contribute positively to the solubility, polarity, lipophilicity, and hydrogen bonding capacity properties of the compounds they are incorporated into .
Result of Action
The molecular and cellular effects of this compound’s action are diverse, given the range of biological activities these compounds exhibit. For example, in the context of anticancer activity, these compounds have shown cytotoxic activity against a panel of human cancer cell lines .
Action Environment
It is known that the synthesis and functionalization of these compounds can be influenced by various factors, including the choice of solvent and base, temperature, and reaction time .
Biochemical Analysis
Biochemical Properties
Oxazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structure and substitution pattern of the oxazole derivative .
Cellular Effects
Oxazole derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Oxazole derivatives have been found to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Oxazole derivatives have been found to exhibit changes in their effects over time, including issues related to the product’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Oxazole derivatives have been found to exhibit varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Oxazole derivatives have been found to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
Oxazole derivatives have been found to interact with various transporters and binding proteins, and can influence their localization or accumulation .
Subcellular Localization
Oxazole derivatives have been found to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Scientific Research Applications
Oxazolo[5,4-B]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Comparison with Similar Compounds
Oxazolo[5,4-B]pyridine can be compared with other similar fused heterocyclic compounds:
Oxazolo[4,5-B]pyridine: Similar in structure but differs in the position of the nitrogen and oxygen atoms in the oxazole ring.
Oxazolo[5,4-D]pyrimidine: Contains a pyrimidine ring instead of a pyridine ring, often used as kinase inhibitors and antiviral agents.
Thiazolo[5,4-B]pyridine: Contains a sulfur atom in place of the oxygen atom in the oxazole ring, known for its antimicrobial and anti-inflammatory activities.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
[1,3]oxazolo[5,4-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O/c1-2-5-6(7-3-1)9-4-8-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPLMTPHDFFMTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)OC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10600419 | |
Record name | [1,3]Oxazolo[5,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10600419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
273-62-1 | |
Record name | [1,3]Oxazolo[5,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10600419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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